molecular formula C31H32ClN3O3 B2792922 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide CAS No. 866346-06-7

4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Katalognummer B2792922
CAS-Nummer: 866346-06-7
Molekulargewicht: 530.07
InChI-Schlüssel: PQVFIDJRCHCIDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Typically, compounds like this one are part of a larger class of molecules known as quinazolinones, which are often studied for their potential medicinal properties. They contain a quinazoline core, which is a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, including the formation of the quinazolinone core and the attachment of various functional groups . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available .


Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of specific functional groups .


Chemical Reactions Analysis

The chemical reactivity of such a compound would depend on its specific structure. For example, the presence of electron-rich nitrogen atoms in the quinazolinone core could make the compound susceptible to reactions with electrophiles . Similarly, any functional groups attached to the core could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound, including its solubility, melting point, and stability, can be influenced by factors such as its specific structure and the presence of functional groups .

Wirkmechanismus

The mechanism of action of a compound like this in a biological system would depend on its specific structure and the target it interacts with. Quinazolinones and their derivatives have been studied for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure. Some general precautions when handling similar compounds include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Zukünftige Richtungen

The future research directions for a compound like this could include further studies to explore its potential medicinal properties, the development of more efficient synthesis methods, or investigations into its behavior in various chemical reactions .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzylamine with ethyl acetoacetate to form 3-chlorobenzylidenemalononitrile. This intermediate is then reacted with 2-phenylethylamine to form the desired compound.", "Starting Materials": [ "3-chlorobenzylamine", "ethyl acetoacetate", "sodium ethoxide", "malononitrile", "2-phenylethylamine", "cyclohexanecarboxylic acid", "thionyl chloride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "chlorine" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 3-chlorobenzylidenemalononitrile.", "Step 2: Reaction of 3-chlorobenzylidenemalononitrile with malononitrile in the presence of sodium ethoxide to form 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbonitrile.", "Step 3: Reduction of 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbonitrile with hydrogen gas in the presence of palladium on carbon to form 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid.", "Step 4: Conversion of 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to its acid chloride using thionyl chloride.", "Step 5: Reaction of 4-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid chloride with 2-phenylethylamine in the presence of N,N-dimethylformamide and triethylamine to form 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide.", "Step 6: Purification of the final product using recrystallization and washing with acetic anhydride and sodium bicarbonate solution." ] }

CAS-Nummer

866346-06-7

Molekularformel

C31H32ClN3O3

Molekulargewicht

530.07

IUPAC-Name

4-[[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C31H32ClN3O3/c32-26-10-6-9-24(19-26)21-34-28-12-5-4-11-27(28)30(37)35(31(34)38)20-23-13-15-25(16-14-23)29(36)33-18-17-22-7-2-1-3-8-22/h1-12,19,23,25H,13-18,20-21H2,(H,33,36)

InChI-Schlüssel

PQVFIDJRCHCIDV-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)C(=O)NCCC5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.